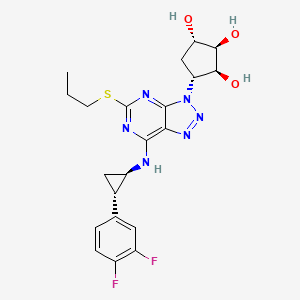
Deshydroxyethoxy Ticagrelor
Vue d'ensemble
Description
Deshydroxyethoxy Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as myocardial infarction and stroke. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . This compound is a metabolite of Ticagrelor, formed through the removal of the hydroxyethoxy group.
Applications De Recherche Scientifique
Deshydroxyethoxy Ticagrelor has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ticagrelor and its metabolites.
Biology: Studied for its effects on platelet aggregation and its potential as an antiplatelet agent.
Medicine: Investigated for its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in cardiovascular diseases.
Industry: Used in the development and validation of analytical methods for the quality control of pharmaceutical products containing Ticagrelor
Mécanisme D'action
Target of Action
Deshydroxyethoxy Ticagrelor, also known as AR-C 124910XX, primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelet cells, which plays a crucial role in platelet aggregation . By inhibiting this receptor, AR-C 124910XX prevents platelet aggregation, reducing the risk of thrombotic events such as stroke and myocardial infarction .
Mode of Action
AR-C 124910XX acts as an antagonist of the P2Y12 receptor . Unlike other antiplatelet drugs, it has a binding site different from adenosine diphosphate (ADP), making it an allosteric antagonist . This means it binds to a site on the P2Y12 receptor that is distinct from the active site where ADP binds. This binding is reversible, allowing for a faster onset and offset of action compared to other antiplatelet drugs .
Pharmacokinetics
AR-C 124910XX is a metabolite of Ticagrelor . Ticagrelor is rapidly absorbed with a median time to peak concentration of 2-3 hours after multiple twice/day oral dosing . The median time to peak concentration for AR-C 124910XX is approximately 2.5-4 hours . Both Ticagrelor and AR-C 124910XX are highly bound to plasma proteins . Ticagrelor is metabolized by CYP3A4 to AR-C 124910XX, which contributes approximately 30% of the platelet inhibition .
Result of Action
The primary result of AR-C 124910XX’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events such as stroke and myocardial infarction in patients with acute coronary syndrome or a history of myocardial infarction .
Action Environment
The action of AR-C 124910XX can be influenced by various environmental factors. For instance, the metabolism of AR-C 124910XX can be affected by genetic polymorphisms in biotransformation enzymes . Specifically, the CYP3A4*1G polymorphism has been found to increase the clearance of AR-C 124910XX . Furthermore, the action of AR-C 124910XX may be influenced by factors such as diet, other medications, and overall health status of the individual.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxyethoxy Ticagrelor involves multiple steps, starting from the parent compound, Ticagrelor. The critical step in the synthesis is the removal of the hydroxyethoxy group. This can be achieved through various chemical reactions, including hydrolysis or reduction under specific conditions. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a scalable and efficient process. The synthesis is optimized to maximize yield and purity while minimizing impurities. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: Deshydroxyethoxy Ticagrelor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature to elevated temperatures.
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), room temperature to elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives. Substitution reactions may yield various substituted derivatives depending on the nucleophile or electrophile used .
Comparaison Avec Des Composés Similaires
Ticagrelor: The parent compound, a potent P2Y12 receptor antagonist used as an antiplatelet agent.
Clopidogrel: Another P2Y12 receptor antagonist, but unlike Ticagrelor, it requires metabolic activation to exert its effects.
Prasugrel: A thienopyridine class P2Y12 receptor antagonist, similar to Clopidogrel, requiring metabolic activation.
Uniqueness of Deshydroxyethoxy Ticagrelor: this compound is unique due to its specific structural modification, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike Clopidogrel and Prasugrel, this compound does not require metabolic activation, potentially offering a faster onset of action and more consistent antiplatelet effects .
Propriétés
IUPAC Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIQTKEYHWYGG-XUNGLMTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220347-05-7 | |
| Record name | AR-C124910XX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220347057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluometacyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTJ345Q434 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key analytical challenges in studying Deshydroxyethoxy Ticagrelor, and how have researchers addressed them?
A1: Quantifying this compound in biological samples like human plasma requires highly sensitive and specific methods due to its presence alongside the parent drug and other metabolites. Researchers have successfully developed and validated a liquid chromatography-mass tandem spectrometry (LC-MS/MS) method for this purpose [, ]. This method offers several advantages:
- High Sensitivity: It can detect this compound at very low concentrations (Limit of detection = 0.2 ng/mL) [].
- Specificity: The method can differentiate this compound from Ticagrelor and other compounds, ensuring accurate measurements [].
- Robustness: The method has been validated for accuracy, precision, and stability, making it reliable for pharmacokinetic studies [, ].
Q2: What have bioequivalence studies revealed about this compound when comparing different formulations of Ticagrelor?
A2: Bioequivalence studies comparing a generic Ticagrelor formulation (Tigemac®) to the brand name (Brilinta®) provided valuable insights into this compound pharmacokinetics []:
- Comparable Exposure: The study showed that both formulations resulted in statistically similar blood concentration-time profiles for this compound in healthy volunteers []. This suggests that the generic formulation can produce comparable levels of the active metabolite in the body.
- Safety and Tolerability: No serious adverse events related to either Ticagrelor formulation were reported during the study, indicating a good safety profile [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
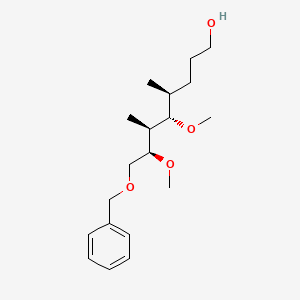
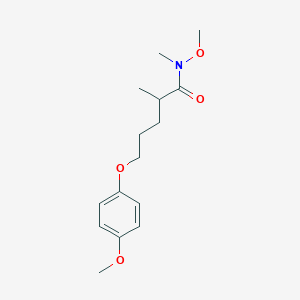
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)
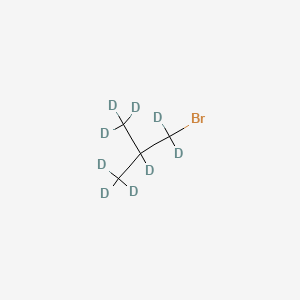

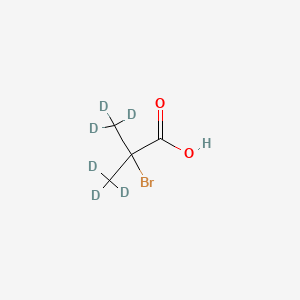
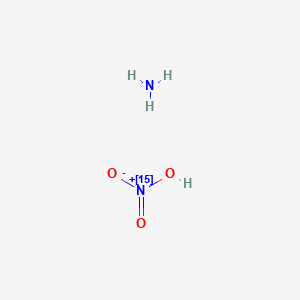
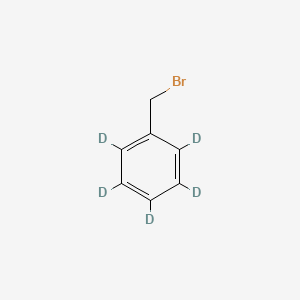
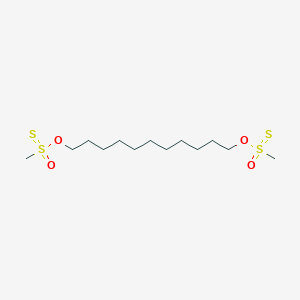
![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
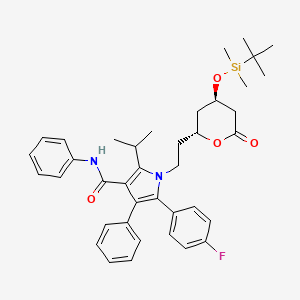
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
